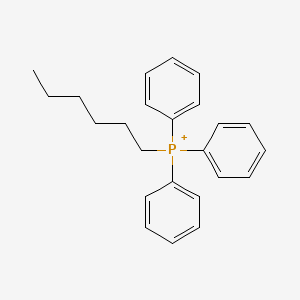
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide is a chemical compound with the molecular formula C8H9Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide typically involves the bromination of 1-(6-methoxypyridin-3-yl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide
- 5-Acetyl-2-bromopyridine
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone hydrobromide
Uniqueness
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and bromine at the 2-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Numéro CAS |
1377962-48-5 |
|---|---|
Formule moléculaire |
C8H9Br2NO2 |
Poids moléculaire |
310.97 g/mol |
Nom IUPAC |
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8-3-2-6(5-10-8)7(11)4-9;/h2-3,5H,4H2,1H3;1H |
Clé InChI |
GRKYXKHWXUYLMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C(=O)CBr.Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8727583.png)

![1-(7-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B8727595.png)
![5-[4-(2-Hydroxyethyl)-1-piperazinyl]-N-methyl-2-nitrobenzamide](/img/structure/B8727598.png)

![{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}acetic acid](/img/structure/B8727612.png)
![3-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B8727618.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8727636.png)

![Ethyl [(2,2-diethoxyethyl)sulfanyl]acetate](/img/structure/B8727661.png)
